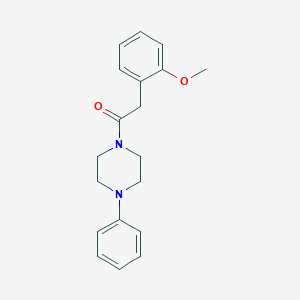
(3-Nitrophenyl)methyl 2-(furan-2-carbonylamino)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Nitrophenyl)methyl 2-(furan-2-carbonylamino)acetate is an organic compound that features both a nitrophenyl group and a furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Nitrophenyl)methyl 2-(furan-2-carbonylamino)acetate typically involves the esterification of (3-nitrophenyl)methanol with 2-(furan-2-carbonylamino)acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Nitrophenyl)methyl 2-(furan-2-carbonylamino)acetate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted furan derivatives.
Applications De Recherche Scientifique
(3-Nitrophenyl)methyl 2-(furan-2-carbonylamino)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds due to its structural features.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of (3-Nitrophenyl)methyl 2-(furan-2-carbonylamino)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can participate in redox reactions, while the furan ring can engage in π-π interactions with aromatic residues in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Nitrophenyl)methyl 2-(furan-2-carboxylate): Similar structure but with a carboxylate group instead of a carbonylamino group.
(3-Nitrophenyl)methyl 2-(furan-2-yl)acetate: Similar structure but with a furan-2-yl group instead of a furan-2-carbonylamino group.
Uniqueness
(3-Nitrophenyl)methyl 2-(furan-2-carbonylamino)acetate is unique due to the presence of both a nitrophenyl group and a furan ring, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse applications in various fields, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
(3-nitrophenyl)methyl 2-(furan-2-carbonylamino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O6/c17-13(8-15-14(18)12-5-2-6-21-12)22-9-10-3-1-4-11(7-10)16(19)20/h1-7H,8-9H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVCMSLKQZXOED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])COC(=O)CNC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5812417.png)
![1-(3-Methylbutyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5812421.png)
![3-methoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5812432.png)
![2-(3,4-dimethylphenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5812439.png)

![N-(2-methoxy-5-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5812455.png)

![4-FLUORO-N-[(3-METHOXYPHENYL)METHYL]BENZENE-1-SULFONAMIDE](/img/structure/B5812480.png)
![1-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methylene]-1H-benzimidazol-2-amine](/img/structure/B5812499.png)

![N-[(4-acetylphenyl)carbamothioyl]-2-fluorobenzamide](/img/structure/B5812509.png)

![2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PHENYL]ACETAMIDE](/img/structure/B5812531.png)
![4-[5-bromo-2-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine](/img/structure/B5812535.png)
